Jawsamycin
Description
Context of Natural Products in Antifungal Discovery
Natural products serve as a vast and invaluable reservoir of unique molecules for drug discovery. nih.gov Historically, they have been the source of many therapeutic agents, including a significant portion of antifungal drugs used in clinical practice. frontiersin.orgresearchgate.net The ongoing challenge of opportunistic fungal infections, particularly in immunocompromised individuals, and the increasing prevalence of antifungal drug resistance underscore the urgent need for new and effective antifungal agents. nih.govfrontiersin.org Natural products, derived from sources like bacteria, fungi, and plants, offer chemical diversity and biological activities that are often unparalleled by synthetic compound libraries. researchgate.netmdpi.com The exploration of these natural sources, especially from microorganisms like Streptomyces, continues to be a cornerstone of antifungal research, providing novel chemical scaffolds and new mechanisms of action to combat pathogenic fungi. mdpi.comnih.govscielo.br
Discovery and Isolation of Jawsamycin (FR-900848)
This compound, also identified by its designation FR-900848, is a natural product first reported in 1990. lbl.govnih.gov It was discovered as a result of screening programs aimed at identifying new antifungal agents. nih.govebi.ac.uk The compound is isolated from the fermentation broth of its producing microorganism. nih.gov The typical isolation process involves techniques such as solvent extraction to separate the compound from the culture medium, followed by purification using column chromatography, which ultimately yields this compound as colorless crystals. nih.govebi.ac.uk Its name, "this compound," was inspired by its unique molecular structure, which features a series of five cyclopropane (B1198618) rings resembling a jaw filled with sharp teeth. lbl.gov
Producing Organism: Streptomyces Species (e.g., S. luteoverticillatus, S. roseoverticillatus, S. fervens)
This compound is a secondary metabolite produced by several species of bacteria belonging to the genus Streptomyces. lbl.govresearchgate.net This genus, a member of the Actinomycetota phylum, is renowned for its ability to produce a wide array of bioactive compounds, including over two-thirds of the clinically useful antibiotics of natural origin. nih.govscielo.brwikipedia.org Streptomyces are Gram-positive bacteria found predominantly in soil and are characterized by their filamentous growth, resembling fungi, and their complex secondary metabolism. wikipedia.orgbjid.org.br
The specific strains identified as producers of this compound include:
Streptoverticillium fervens : This was the organism from which FR-900848 was originally isolated. nih.govebi.ac.uk The genus Streptoverticillium is closely related to and sometimes classified within Streptomyces. wikipedia.org
Streptomyces roseoverticillatus : This species has also been identified as a producer of this compound. lbl.govresearchgate.net
Streptomyces luteoverticillatus : Research has shown that this species can also produce this compound. researchgate.netgoogle.com
These organisms synthesize this compound through a complex biosynthetic pathway involving a polyketide synthase. ebi.ac.uk
| Producing Organism | Taxonomic Classification |
| Streptomyces luteoverticillatus | Domain: Bacteria, Phylum: Actinomycetota, Class: Actinomycetia, Order: Streptomycetales, Family: Streptomycetaceae, Genus: Streptomyces wikipedia.orgnih.gov |
| Streptomyces roseoverticillatus | Domain: Bacteria, Phylum: Actinomycetota, Class: Actinomycetia, Order: Streptomycetales, Family: Streptomycetaceae, Genus: Streptomyces lbl.govwikipedia.org |
| Streptoverticillium fervens | Domain: Bacteria, Phylum: Actinomycetota, Class: Actinomycetia, Order: Streptomycetales, Family: Streptomycetaceae, Genus: Streptoverticillium (often grouped with Streptomyces) ebi.ac.ukwikipedia.org |
Historical Context of this compound Research
Following its discovery in 1990 as an antifungal agent, initial research on this compound (FR-900848) focused on its production, isolation, and basic biological characterization. nih.govdntb.gov.ua Early studies established its potent activity against a range of filamentous fungi. nih.govebi.ac.uk A significant milestone in this compound research was the elucidation of its remarkable chemical structure. It was revealed to be a hybrid molecule composed of a modified ribonucleoside and a polyketide chain containing an unprecedented series of four contiguous and one isolated cyclopropane rings. nih.govebi.ac.ukresearchgate.net
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C32H43N3O6 |
|---|---|
Molecular Weight |
565.7 g/mol |
IUPAC Name |
(2E,4E)-N-[[(2R,3S,4R,5R)-5-(2,4-dioxo-1,3-diazinan-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-5-[(1S,2R)-2-[(1R,2R)-2-[(1R,2R)-2-[(1R,2S)-2-[(E)-2-[(1R,2R)-2-methylcyclopropyl]ethenyl]cyclopropyl]cyclopropyl]cyclopropyl]cyclopropyl]penta-2,4-dienamide |
InChI |
InChI=1S/C32H43N3O6/c1-16-10-17(16)6-7-19-12-21(19)23-14-25(23)24-13-22(24)20-11-18(20)4-2-3-5-27(36)33-15-26-29(38)30(39)31(41-26)35-9-8-28(37)34-32(35)40/h2-7,16-26,29-31,38-39H,8-15H2,1H3,(H,33,36)(H,34,37,40)/b4-2+,5-3+,7-6+/t16-,17-,18-,19-,20-,21-,22+,23+,24-,25-,26-,29-,30-,31-/m1/s1 |
InChI Key |
QOOORVUXEUQEKV-KNLYTHMISA-N |
SMILES |
CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O |
Isomeric SMILES |
C[C@@H]1C[C@H]1/C=C/[C@@H]2C[C@H]2[C@@H]3C[C@H]3[C@@H]4C[C@H]4[C@@H]5C[C@H]5/C=C/C=C/C(=O)NC[C@@H]6[C@H]([C@H]([C@@H](O6)N7CCC(=O)NC7=O)O)O |
Canonical SMILES |
CC1CC1C=CC2CC2C3CC3C4CC4C5CC5C=CC=CC(=O)NCC6C(C(C(O6)N7CCC(=O)NC7=O)O)O |
Synonyms |
FR 900848 FR-900848 |
Origin of Product |
United States |
Jawsamycin Biosynthesis
Biosynthetic Pathway Elucidation
The biosynthesis of jawsamycin is a multifaceted process that begins with the construction of a polyketide backbone, which is then elaborately decorated with multiple cyclopropane (B1198618) rings. researchgate.netjst.go.jp This intricate series of events is orchestrated by a dedicated set of enzymes encoded within a specific gene cluster.
Polyketide Synthase (PKS)-Dependent Pathway
The foundation of the this compound molecule is laid by a Type I polyketide synthase (PKS) system. jst.go.jp This enzymatic machinery constructs the linear carbon chain that will ultimately be folded and modified. The process involves the sequential condensation of simple building blocks, typically acetate (B1210297) units, to form the growing polyketide chain. jst.go.jp This chain assembly follows a logic that deviates from the canonical linear model, pointing towards a more complex, iterative process.
Role of Iterative Polyketide Synthase (iPKS)
A key feature of this compound's biosynthesis is the involvement of an iterative Polyketide Synthase (iPKS). researchgate.netnih.gov Unlike modular PKSs where each module is used only once, an iPKS utilizes its catalytic domains multiple times to extend the polyketide chain. acs.org This iterative nature allows for the generation of the long and complex backbone of this compound from a minimal set of PKS modules. The iPKS, identified as Jaw4, works in collaboration with other enzymes to create an α,β-unsaturated polyketide, which serves as the substrate for the subsequent cyclopropanation steps. rsc.org
Involvement of Radical S-Adenosylmethionine (SAM) Cyclopropanase (JamJ enzymes)
The most remarkable feature of this compound's biosynthesis is the formation of its multiple, contiguous cyclopropane rings. This is accomplished by a family of enzymes known as radical S-adenosylmethionine (SAM) cyclopropanases, specifically the JamJ enzymes. researchgate.netjst.go.jp These enzymes utilize radical chemistry to catalyze the addition of a methylene (B1212753) group, derived from S-adenosylmethionine (SAM), across the double bonds of the growing polyketide chain. jst.go.jpacs.org This process occurs in a stepwise manner, with the cyclopropane rings being installed sequentially as the polyketide chain is elongated. researchgate.netrsc.org The timing of these cyclopropanation events is delicately balanced with the rate of chain extension, ensuring the precise construction of the polycyclopropanated core. researchgate.netrsc.org The involvement of a radical SAM mechanism in this process highlights the diverse and powerful chemistry employed by nature to construct complex molecules. acs.orgibs.fr
Genetic Basis of
The intricate enzymatic machinery responsible for producing this compound is encoded within a dedicated set of genes, known as a biosynthetic gene cluster (BGC). The identification and characterization of this cluster have been pivotal in understanding the molecular logic behind this compound's formation.
Identification of jam Gene Clusters
Through heterologous expression and bioinformatic analysis, the biosynthetic gene cluster for this compound, designated as the 'jam' cluster, has been identified. jst.go.jpnih.gov This cluster contains all the necessary genetic information to produce the molecule. The 'jam' gene cluster from Streptomyces roseoverticillatus and a highly similar one from another producing strain have been sequenced and analyzed, revealing a collection of genes encoding the PKS machinery, the radical SAM cyclopropanases, and other necessary tailoring enzymes. nih.govsecondarymetabolites.org The cluster typically consists of around nine open reading frames. jst.go.jprsc.org
Functional Characterization of Key Biosynthetic Enzymes
Subsequent to the identification of the 'jam' gene cluster, a series of gene inactivation studies and in vitro analyses have been conducted to determine the function of the key enzymes. jst.go.jpnih.gov These studies have confirmed the roles of the iterative PKS (Jaw4), the radical SAM cyclopropanase (Jaw5), and a trans-acting ketoreductase (Jaw6) in the construction of the polyketide backbone and its cyclopropanation. rsc.orgacs.org For instance, knockout of the jaw5 gene resulted in the loss of this compound production, confirming its essential role in cyclopropane ring formation. acs.org The reconstitution of the minimal PKS system in a heterologous host has further solidified our understanding of how these enzymes collaborate to synthesize the unique structure of this compound. rsc.org
| Enzyme | Gene | Function |
| Iterative Polyketide Synthase | jaw4 | Synthesizes the polyketide backbone. rsc.org |
| Radical SAM Cyclopropanase | jaw5 | Catalyzes the formation of cyclopropane rings. rsc.orgacs.org |
| Ketoreductase | jaw6 | Participates in the modification of the polyketide chain. rsc.org |
| N-acyltransferase | jaw2 | Involved in the final tailoring of the molecule. researchgate.net |
Mechanism of Polycyclopropanation
Stepwise Cyclopropanation Model
Evidence strongly supports a stepwise mechanism for the formation of the polycyclopropane moiety, as opposed to a concerted reaction. researchgate.net This model is largely based on the crucial finding of this compound analogs that lack one or more cyclopropane rings, which were unexpectedly isolated from fermentation cultures. researchgate.netebi.ac.ukrsc.orgnih.gov The existence of these cyclopropane-deficient intermediates suggests that cyclopropanation is not an obligatory step for chain elongation and can be bypassed, leading to the formation of shunt products. researchgate.net
Further evidence for the stepwise model comes from the isolation of partially cyclopropanated intermediates, which confirms that the rings are installed sequentially during the assembly of the polyketide. The process involves the iterative action of the PKS to form an α,β-unsaturated thioester intermediate tethered to an acyl carrier protein (ACP). researchgate.netacs.org This olefinic substrate is then acted upon by the cyclopropanase before the next chain elongation step occurs. researchgate.net
Timing and Regulation of Cyclopropane Ring Formation
The timing of cyclopropanation relative to polyketide chain elongation is a critical and finely regulated aspect of this compound biosynthesis. Research indicates that the formation of the cyclopropane ring occurs on the growing polyketide chain while it remains tethered to the PKS machinery. However, the cyclopropanation step appears to lag behind the ketosynthase-mediated chain extension by one module. This delay allows for the temporary stabilization of the α,β-unsaturated intermediate before the cyclopropane ring is closed.
This intricate timing is thought to be governed by a delicate balance between the reaction rates of the two competing processes: condensation (catalyzed by the PKS ketosynthase domain) and cyclopropanation (catalyzed by the Jaw5/JamJ enzyme). researchgate.netebi.ac.ukresearchgate.netrsc.org If the rate of chain elongation significantly outpaces cyclopropanation, the unsaturated intermediate can proceed to the next round of condensation without being cyclopropanated, which explains the formation of the observed cyclopropane-deficient analogs. researchgate.net
Contrasting Radical vs. Ylide Cyclopropanation Mechanisms
The enzymatic formation of the cyclopropane rings in this compound proceeds via a radical SAM-dependent mechanism, which is distinct from other well-known chemical cyclopropanation methods like those involving ylides (e.g., Corey-Chaykovsky reaction).
The proposed radical mechanism for this compound biosynthesis is initiated by the HemN-like radical SAM enzyme, Jaw5. researchgate.netacs.org It is hypothesized that Jaw5 first reductively cleaves one molecule of SAM to generate a highly reactive 5'-deoxyadenosyl radical. researchgate.net This radical then abstracts a hydrogen atom from the methyl group of a second SAM molecule, producing a SAM-based methylene radical. researchgate.net This methylene radical intermediate is central to the formation of the new carbon-carbon bond.
In contrast, ylide-based cyclopropanations, such as the Corey-Chaykovsky reaction, involve the nucleophilic attack of a sulfur ylide on an electron-deficient double bond to form a betaine (B1666868) intermediate, which then undergoes intramolecular ring closure to form the cyclopropane ring.
While the this compound pathway is initiated by a radical process, it is proposed to proceed through a carbanion/enolate intermediate. researchgate.netacs.org The Jaw5 enzyme acts on the ACP-tethered α,β-unsaturated thioester substrate (2-V), leading to the formation of an enolate intermediate (2-VI). researchgate.net This intermediate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. acs.org This mechanism differs from the cyclopropanation in the biosynthesis of other natural products like Yatakemycin (YTM) and CC-1065. researchgate.net The involvement of radical intermediates in the this compound pathway has been supported by experiments such as radical trapping with TEMPO, which inhibits the JamJ enzyme.
| Feature | Radical SAM Mechanism (this compound) | Ylide Mechanism (General) |
| Methylene Source | S-adenosyl methionine (SAM) | Sulfur Ylide (e.g., Dimethylsulfoxonium methylide) |
| Initiation | Reductive cleavage of SAM to form a 5'-deoxyadenosyl radical. researchgate.net | Deprotonation of a sulfonium (B1226848) salt to form a nucleophilic ylide. |
| Key Intermediate | Methylene radical; enolate intermediate. researchgate.netacs.org | Betaine intermediate. |
| Mechanism Type | Radical-initiated, followed by intramolecular nucleophilic substitution. researchgate.netacs.org | Nucleophilic addition followed by intramolecular substitution. |
Experimental Approaches to Elucidate Cyclopropane Formation
Several experimental strategies have been instrumental in deciphering the mechanism of polycyclopropanation in this compound biosynthesis.
Gene Knockout Studies : Targeted inactivation of genes within the biosynthetic cluster has been a key approach. Knocking out the jaw5 gene, which codes for the radical SAM cyclopropanase, resulted in the complete loss of this compound production, confirming its essential role in ring formation. acs.org
Isotopic Labeling : Feeding experiments using isotopically labeled precursors have been used to trace the origins of the atoms in the final molecule. Studies with L-[Me-¹³C]-methionine confirmed that the additional C1 unit required for each cyclopropane ring is derived from SAM. jst.go.jp Similarly, feeding with ¹³C-labeled acetate was used to map the assembly of the polyketide backbone.
Heterologous Expression : The entire this compound biosynthetic gene cluster (jaw) has been transferred to and expressed in a heterologous host, such as Streptomyces lividans. researchgate.netnih.gov This not only confirmed the identity of the gene cluster but also facilitated the isolation of biosynthetic intermediates and analogs. researchgate.netacs.org
Enzyme Assays and In Vitro Reconstitution : The function of key enzymes has been confirmed through in vitro experiments. researchgate.netjst.go.jp Assays using the purified JamJ (Jaw5) enzyme demonstrated its SAM-dependent ability to form cyclopropane rings, providing direct evidence of its catalytic function.
Analog Formation During Biosynthesis
During the biosynthesis of this compound, several structural analogs are naturally produced. researchgate.net The most significant of these are cyclopropane-deficient analogs, which lack one or more of the characteristic three-membered rings. researchgate.netebi.ac.ukrsc.org
The formation of these analogs is attributed to a shunt pathway in the biosynthetic process. researchgate.net This occurs when the cyclopropanation step, catalyzed by Jaw5, is skipped. researchgate.netacs.org The α,β-unsaturated polyketide precursor, which is the substrate for Jaw5, can instead proceed directly to the next condensation step catalyzed by the ketosynthase domain of the PKS (Jaw4). researchgate.net This phenomenon highlights the kinetic competition between chain elongation and cyclopropanation. researchgate.netrsc.org In addition to lacking cyclopropane rings, some of these analogs isolated from a Streptomyces lividans strain expressing the jaw genes also featured a shortened polyketide chain. researchgate.netacs.org The isolation and characterization of these biosynthetic shunt products have been pivotal in proposing and supporting the stepwise model of polycyclopropanation. researchgate.netrsc.org
Molecular Mechanism of Action of Jawsamycin
Target Identification and Validation
Extensive research, including genetic and chemogenomic profiling, has definitively identified the primary molecular target of Jawsamycin. frontiersin.orgnih.govresearchgate.net These validation methods are crucial in drug discovery to ensure that a compound's therapeutic effects are directly linked to its interaction with a specific biological molecule. wjbphs.comrapidnovor.com
Inhibition of Glycosylphosphatidylinositol (GPI) Biosynthesis
This compound's antifungal activity stems from its ability to inhibit the biosynthesis of glycosylphosphatidylinositol (GPI). nih.govresearchgate.netebi.ac.uk GPI anchors are essential structures in fungi, responsible for tethering a variety of proteins to the cell membrane, which are vital for maintaining the integrity of the fungal cell wall. nih.govresearchgate.netebi.ac.uk By disrupting this fundamental process, this compound compromises the structural and functional integrity of the fungal cell. nih.govresearchgate.net
The identification of this compound as a GPI biosynthesis inhibitor was achieved through a reporter gene-based screen in Saccharomyces cerevisiae. nih.govresearchgate.net This screen was specifically designed to find compounds that interfere with the GPI anchoring of proteins. nih.govresearchgate.netresearchgate.net Further validation came from chemogenomic profiling experiments, which showed that yeast strains with genetic deficiencies in the GPI biosynthesis pathway were hypersensitive to this compound. nih.gov This provided strong evidence that the compound's mode of action is directly related to this pathway. nih.gov
Specific Target: Fungal UDP-glycosyltransferase Spt14 (Gpi3) Catalytic Subunit
Within the multi-step GPI biosynthesis pathway, this compound specifically targets the very first step. nih.govresearchgate.netresearchgate.net This initial reaction is catalyzed by the fungal UDP-glycosyltransferase, a multi-subunit enzyme complex. nih.govnih.gov this compound precisely inhibits the catalytic subunit of this complex, known as Spt14 (also referred to as Gpi3). nih.govresearchgate.netebi.ac.ukhelsinki.fi This enzyme is responsible for transferring N-acetylglucosamine (GlcNAc) from UDP-GlcNAc to phosphatidylinositol (PI), forming the first intermediate of the GPI anchor. frontiersin.orgnih.gov
Genetic follow-up studies and unbiased resistance profiling have conclusively pointed to Spt14 as the direct target of this compound. frontiersin.org The essential nature of the SPT14 gene for the viability of pathogenic fungi like Candida albicans underscores the significance of this target. frontiersin.org
Specificity and Selectivity
A critical attribute of any potential therapeutic agent is its ability to selectively target pathogens without harming the host. This compound exhibits a remarkable degree of selectivity for the fungal Spt14 enzyme over its human counterpart. frontiersin.orgnih.govresearchgate.netresearchgate.net
Differential Inhibition of Fungal Spt14 versus Human PIG-A Homolog
The human functional homolog of the fungal Spt14 is the enzyme Phosphatidylinositol Glycan Anchor Biosynthesis Class A (PIG-A). frontiersin.orgresearchgate.netresearchgate.net While fungal Spt14 and human PIG-A share approximately 40% sequence identity, this compound demonstrates a potent and selective inhibition of the fungal enzyme. frontiersin.orgresearchgate.net Studies have shown that this compound does not significantly inhibit the human PIG-A enzyme, which is crucial for its potential as an antifungal drug with a favorable safety profile. nih.govresearchgate.netresearchgate.net This selectivity has been confirmed through various experimental approaches, including cytotoxicity assays against human cell lines and direct assessments of GPI-anchored proteins on human cells, which showed no significant effect upon this compound treatment. researchgate.netresearchgate.net
Table 1: Comparative Inhibition of Fungal and Human Enzymes by this compound
| Target Enzyme | Organism | Inhibition by this compound | Reference |
|---|---|---|---|
| Spt14/Gpi3 | Fungi (S. cerevisiae, etc.) | Potent Inhibition | nih.govresearchgate.net |
Enzyme Inhibition Assays and Docking Simulations
Enzyme inhibition assays are fundamental in quantifying the potency of an inhibitor. nih.govdergipark.org.tr For this compound, these assays have demonstrated a significant difference in its inhibitory concentration (IC₅₀) against fungal Spt14 compared to human PIG-A. The IC₅₀ value for Spt14 is in the low micromolar range, whereas for PIG-A, it is substantially higher, indicating much weaker to no inhibition.
Molecular docking simulations provide a computational approach to predict and visualize how a ligand, such as this compound, binds to its target protein. mdpi.comoamjms.eu These simulations for this compound and Spt14 have helped to model their interaction and identify potential steric clashes that would occur if this compound were to bind to the active site of the human PIG-A enzyme. This in silico modeling supports the experimental findings, suggesting that the unique three-dimensional conformation of the fungal enzyme's active site is a key determinant of this compound's selective inhibitory activity. mdpi.com
Table 2: Research Methods Used to Elucidate this compound's Selectivity
| Method | Purpose | Key Finding | Reference |
|---|---|---|---|
| Enzyme Inhibition Assays | To compare the inhibitory concentration (IC₅₀) of this compound against fungal Spt14 and human PIG-A. | This compound has a significantly lower IC₅₀ for fungal Spt14 than for human PIG-A. | |
| Molecular Docking | To model the binding interaction between this compound and the active sites of Spt14 and PIG-A. | Simulations predict favorable binding to Spt14 and steric hindrances in the PIG-A active site. | |
| Cytotoxicity Assays | To assess the effect of this compound on human cells. | This compound shows low toxicity to human cells. | researchgate.netresearchgate.net |
Downstream Cellular Effects of Spt14 Inhibition
The inhibition of the Spt14/Gpi3 enzyme by this compound initiates a cascade of cellular events that collectively undermine fungal viability. By blocking the first committed step in the biosynthesis of glycosylphosphatidylinositol (GPI) anchors, this compound triggers a series of downstream consequences, from protein trafficking disruptions to the loss of cell wall integrity, ultimately leading to fungal cell death.
Disruption of GPI-Anchored Protein Trafficking
Glycosylphosphatidylinositol (GPI) anchors are complex glycolipids essential for tethering a wide variety of proteins to the cell surface in eukaryotes. researchgate.netnih.gov The process begins in the endoplasmic reticulum (ER), where the GPI anchor is synthesized and subsequently transferred to proteins destined for the cell surface. researchgate.netnih.gov These GPI-anchored proteins (GPI-APs) play critical roles in cell wall synthesis, adhesion, and signaling. researchgate.nethelsinki.fi
This compound's primary action is the potent and selective inhibition of Spt14, the catalytic subunit of the UDP-glycosyltransferase complex. dntb.gov.uaresearchgate.netnih.gov This enzyme catalyzes the transfer of N-acetylglucosamine (GlcNAc) to phosphatidylinositol (PI), which is the foundational step of GPI anchor biosynthesis. nih.govuniprot.orgfrontiersin.org By blocking this initial reaction, this compound effectively halts the entire GPI anchor production line. dntb.gov.uanih.gov
Consequently, proteins that are designated to receive a GPI anchor cannot be properly modified in the ER lumen. yeastgenome.org This failure of post-translational modification prevents their correct folding and subsequent transport through the secretory pathway to the Golgi apparatus and finally to the plasma membrane. researchgate.netnih.gov The structural remodeling of the GPI anchor, which occurs after its attachment to the protein, acts as a crucial transport signal for ER export; without the anchor, these proteins are retained within the ER. nih.govescholarship.org This disruption of proteostasis and the resulting lack of essential GPI-anchored proteins at the cell surface is a major contributor to this compound's antifungal effect. escholarship.org
Induction of Endoplasmic Reticulum (ER) Stress and Unfolded Protein Response (UPR)
The endoplasmic reticulum is a critical organelle for protein synthesis and folding. nih.govnih.gov The inhibition of GPI anchor biosynthesis by this compound leads to the accumulation of unfolded or misfolded GPI-destined proteins within the ER lumen. researchgate.netescholarship.org This disruption in protein processing overwhelms the ER's folding capacity, inducing a state known as ER stress. mit.edufrontiersin.org
Chemogenomic profiling studies have confirmed that treatment with this compound triggers the UPR pathway. researchgate.net The accumulation of immature GPI proteins in the ER is a known activator of this stress response. asm.org While the UPR is initially a pro-survival mechanism, prolonged or overwhelming ER stress, as induced by potent inhibitors like this compound, can push the cell towards programmed cell death, or apoptosis. escholarship.orgnih.gov Therefore, the induction of lethal ER stress is a key downstream effect of Spt14 inhibition.
Impaired Fungal Cell Wall Integrity
The fungal cell wall is a dynamic and essential structure that provides osmotic stability, defines cell shape, and mediates interactions with the environment. researchgate.netnih.gov A significant number of proteins integral to cell wall architecture and maintenance are GPI-anchored. researchgate.netdntb.gov.uaresearchgate.net These proteins are covalently linked to the cell wall's glucan network and are indispensable for its proper construction and integrity. nih.govresearchgate.net
By preventing the synthesis of GPI anchors, this compound starves the cell surface of these critical structural proteins. dntb.gov.uafrontiersin.org The absence of properly localized GPI-anchored proteins leads to severe defects in the cell wall. nih.gov This compromised cell wall structure makes the fungus highly vulnerable to osmotic stress and physical damage, often resulting in cell lysis. escholarship.orgresearchgate.net The essentiality of the GPI pathway for cell wall integrity is a primary reason for its attractiveness as an antifungal target. nih.govdntb.gov.ua Studies have shown that inhibiting various steps in GPI biosynthesis, including the Spt14-catalyzed step, results in a weakened cell wall. frontiersin.orgresearchgate.net
Fungicidal Activity
The culmination of disrupted protein trafficking, induction of lethal ER stress, and catastrophic failure of cell wall integrity results in the potent fungicidal activity of this compound. dntb.gov.uaescholarship.org Unlike fungistatic agents that merely inhibit growth, fungicidal compounds actively kill the fungal cells. This compound demonstrates broad-spectrum fungicidal activity against a range of pathogenic fungi. dntb.gov.uanih.gov
Notably, it is highly effective against species that are often resistant to currently available antifungal drugs, such as members of the Mucorales order, including Rhizopus oryzae and Mucor circinelloides. dntb.gov.uanih.gov Research has demonstrated this compound's efficacy not only in laboratory settings (in vitro) but also in animal models (in vivo) of invasive fungal infections, such as pulmonary mucormycosis caused by Rhizopus delemar. dntb.gov.uaresearchgate.netnih.gov This potent, fungicidal mechanism of action makes this compound a significant lead compound in the development of new treatments for severe fungal diseases. dntb.gov.uaescholarship.org
Research Data on this compound
| Compound | Target | Mechanism | Selectivity (Fungal vs. Human) |
|---|---|---|---|
| This compound | Spt14/Gpi3 | Inhibits the first step of GPI biosynthesis (UDP-GlcNAc transfer to PI) | High (>100-fold) |
| APX001A (Manogepix) | Gwt1 | Blocks inositol (B14025) acylation during GPI anchor maturation | Moderate |
| M720 | Mcd4 | Inhibits GPI side-chain modification (ethanolamine phosphate (B84403) transfer) | Limited Data |
| Pathogen | Minimal Effective Concentration (MEC) in µg/mL |
|---|---|
| Rhizopus oryzae | ≤ 0.008 |
| Absidia corymbifera | ≤ 0.008 |
| Mucor circinelloides | 0.016 |
| Fusarium species | Data indicates high potency |
| Scedosporium species | Data indicates high potency |
Biological Activities and Antifungal Spectrum of Jawsamycin
Broad-Spectrum Antifungal Activity
Jawsamycin exhibits broad-spectrum antifungal activity against several pathogenic fungi. nih.govfrontiersin.orgnih.govresearchgate.netfrontiersin.orgiiitd.edu.ingoogle.comfrontiersin.org This broad activity makes it a potential candidate for treating a variety of fungal infections. frontiersin.orgiiitd.edu.in
Activity Against Resistant Fungi
A notable characteristic of this compound is its activity against fungal species that are often insensitive to conventional antifungal agents. nih.govnih.govresearchgate.netresearchgate.netfrontiersin.orgiiitd.edu.inmdpi.comgoogle.comfrontiersin.org This is particularly significant in the context of rising antifungal resistance. nih.govfrontiersin.org
This compound has shown particular potency against fungi belonging to the order Mucorales. nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comgoogle.comfrontiersin.orgresearchgate.net These fungi are responsible for mucormycosis, a severe and often fatal invasive fungal infection, and are frequently resistant to established antifungal therapies like voriconazole (B182144) and echinocandins. nih.govresearchgate.netresearchgate.netmdpi.comnih.govdntb.gov.ua Studies have shown this compound's in vitro activity against Rhizopus oryzae, Absidia corymbifera, and Mucor circinelloides. frontiersin.orgnih.govresearchgate.netresearchgate.netfrontiersin.orgmdpi.comgoogle.comresearchgate.net Furthermore, it has demonstrated efficacy in in vivo models of invasive pulmonary mucormycosis caused by Rhizopus delemar. frontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.orgresearchgate.netdntb.gov.ua
In addition to Mucorales, this compound has also demonstrated antifungal activity against Fusarium species and Scedosporium species. frontiersin.orgnih.govfrontiersin.orggoogle.com These pathogens can also cause serious infections and may exhibit resistance to existing drugs. frontiersin.orgfrontiersin.orgresearchgate.net
Research utilizing Saccharomyces cerevisiae models has been instrumental in understanding this compound's mechanism of action. nih.govresearchgate.netresearchgate.netiiitd.edu.indntb.gov.uarepec.org Screens in S. cerevisiae have identified this compound as an inhibitor of GPI anchoring of proteins by targeting Spt14/Gpi3. frontiersin.orgnih.govresearchgate.netresearchgate.netdntb.gov.ua These models have supported observations of potent and rapid growth arrest upon exposure to this compound. nih.govresearchgate.net
Efficacy in Preclinical Models
This compound's efficacy has been evaluated in preclinical settings, demonstrating its potential for therapeutic application. nih.govfrontiersin.orgresearchgate.netfrontiersin.orgiiitd.edu.inmdpi.commdpi.comgoogle.comfrontiersin.org
In vitro susceptibility testing, often conducted according to Clinical and Laboratory Standards Institute (CLSI) guidelines, has been used to determine the minimal effective concentration (MEC) of this compound against various fungi. nih.govresearchgate.netresearchgate.netnih.govjournalajmpcp.com The MEC is a key parameter in assessing the potency of antifungal agents. researchgate.netnih.gov Studies have reported MEC values for this compound against several Mucorales species, including Rhizopus oryzae (MEC ≤ 0.008 µg/mL), Absidia corymbifera (MEC ≤ 0.008 µg/mL), and Mucor circinelloides (MEC = 0.016 µg/mL). researchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov These values are notably low, particularly for fungi that are often resistant to current treatments. frontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.com this compound has also shown low MECs against Rhizopus delemar (MEC = 0.016 μg/mL) and Mucor indicus (≤0.008 μg/mL). researchgate.netnih.gov
Table 1: Representative Minimal Effective Concentrations (MEC) of this compound Against Select Fungal Species
| Fungal Species | MEC (µg/mL) | Source |
| Rhizopus oryzae | ≤ 0.008 | researchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov |
| Absidia corymbifera | ≤ 0.008 | researchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov |
| Mucor circinelloides | 0.016 | researchgate.netresearchgate.netmdpi.comresearchgate.netnih.gov |
| Rhizopus delemar | 0.016 | researchgate.netnih.gov |
| Mucor indicus | ≤ 0.008 | researchgate.netnih.gov |
| Fusarium oxysporuma | ≤ 0.008 | researchgate.net |
| Scedosporium apiospermuma | 0.063 | researchgate.net |
| Scedosporium prolificansa | 0.063 | researchgate.net |
In addition to in vitro data, this compound has demonstrated in vivo efficacy in mouse models of invasive pulmonary mucormycosis caused by Rhizopus delemar, showing significant therapeutic effects and improved survival rates compared to placebo-treated mice. frontiersin.orgnih.govresearchgate.netresearchgate.netmdpi.comfrontiersin.orgresearchgate.netdntb.gov.ua
In vivo Efficacy in Murine Models of Invasive Pulmonary Mucormycosis
Research has investigated the in vivo efficacy of this compound, particularly in murine models of invasive pulmonary mucormycosis frontiersin.orgresearchgate.netnih.govescholarship.orgnih.govnih.govdntb.gov.ua. Invasive pulmonary mucormycosis is a severe fungal infection caused by molds of the order Mucorales, which are often resistant to conventional antifungal treatments dntb.gov.ua.
In a mouse model of invasive pulmonary mucormycosis induced by Rhizopus delemar infection, this compound demonstrated significant therapeutic effects frontiersin.orgresearchgate.netnih.govescholarship.orgnih.govnih.govdntb.gov.ua. Studies have shown that this compound treatment led to enhanced survival rates and a reduction in fungal burden in the lungs of infected mice nih.govmdpi.com. Initial in vivo experiments support the further development of this compound as a potential novel antifungal compound for invasive fungal infections researchgate.netnih.gov.
Agricultural Antifungal Applications (e.g., Phytopathogenic Fungi)
While this compound has demonstrated antifungal activity against various pathogenic fungi, including some Fusarium species in vitro frontiersin.orgnih.govnih.gov, its application in agriculture for controlling phytopathogenic fungi has also been explored google.comwipo.intsemanticscholar.org.
Recent disclosures indicate that this compound may be used in methods for controlling or preventing phytopathogenic diseases or fungi on plant propagation material google.comwipo.int. Specifically, a method involving applying a composition containing this compound to plant propagation material has been proposed for controlling phytopathogenic fungi belonging to genera such as Glomerella, Magnaporthe, Mycosphaerella, Phaeosphaeria, Pyrenophora, Venturia, Botrytis, and Cercospora wipo.int. It has been surprisingly found that treating seeds with a composition containing this compound was effective against Fusarium sp., although no activity was observed when the surrounding soil was treated google.com.
The activity of this compound against phytopathogenic fungi in agricultural settings is an area of ongoing investigation google.com.
Table: Antifungal Activity of this compound (In Vitro)
| Pathogen Class | Pathogen Name | MEC (µg/mL) |
| Mucorales | Rhizopus oryzae | ≤ 0.008 |
| Mucorales | Absidia corymbifera | ≤ 0.008 |
| Mucorales | Mucor circinelloides | 0.016 |
| Yeast | Candida albicans | 1.2 researchgate.net |
| Yeast | Cryptococcus neoformans | 2.0 researchgate.net |
| Mold | Aspergillus fumigatus | > 32 researchgate.net |
Note: MEC stands for Minimal Effective Concentration. Data compiled from cited sources.
Table: In Vivo Efficacy in Murine Model of Invasive Pulmonary Mucormycosis (Rhizopus delemar)
| Treatment Group | Survival Rate (%) | Fungal Burden Reduction |
| This compound | Enhanced | Decreased |
| Placebo | Lower | Higher |
Note: Data based on reported findings in murine models nih.govmdpi.com. Specific numerical data for survival rate may vary between studies but enhanced survival and decreased fungal burden were observed with this compound treatment.
Structure Activity Relationship Sar and Derivatization Studies of Jawsamycin
Focused Derivatization Strategies
Chemical derivatization efforts have centered on systematically modifying the three principal components of the Jawsamycin molecule: the dihydro urazole (B1197782) moiety, the dihydro uridine (B1682114) moiety, and the distinctive cyclopropylated fatty acid tail. researchgate.netnih.gov These studies aimed to create a library of this compound derivatives to probe the impact of structural changes on antifungal efficacy. nih.gov
Modifications of Dihydro Uridine Moiety
The dihydro uridine component, which links the fatty acid tail to the dihydro urazole, has also been a target for derivatization. researchgate.netnih.gov Modifications in this area help to understand the spatial and electronic requirements of the nucleoside portion of the molecule for effective interaction with its biological target.
Modifications of Cyclopropylated Fatty Acid Tail Moiety
The long, cyclopropane-rich fatty acid tail is a hallmark of this compound's structure. Derivatization strategies have included altering this lipophilic tail to explore how changes in its length, rigidity, and cyclopropane (B1198618) arrangement affect the compound's ability to permeate fungal cell membranes and interact with its target. researchgate.netnih.gov For instance, acetonide protection was utilized during the modification of the cyclopropanated fatty acid moiety to create the derivative JD-14. nih.gov
Impact of Structural Modifications on Antifungal Potency
A crucial aspect of SAR studies is evaluating how chemical modifications translate into changes in biological activity. For this compound, a focused set of derivatives has been evaluated against a panel of pathogenic fungi to determine their minimal effective concentrations (MEC). researchgate.netnih.gov These studies have consistently revealed a strong correlation between specific structural features and the compound's antifungal potency. However, the derivatization efforts undertaken so far, which included the creation of 24 derivatives by modifying the head and tail regions, have unfortunately not resulted in any analogs with improved potency or a broader antifungal spectrum compared to the parent compound. nih.gov Even minor structural changes have been reported to abolish its activity.
Correlation Between Structure and Bioactivity
Research has established a clear, albeit stringent, correlation between the structure of this compound and its bioactivity. nih.gov The unique three-dimensional conformation, dictated by the series of cyclopropane rings, appears to be critical for its antifungal action. This rigid structure is thought to correctly position the molecule for binding to its target, the fungal enzyme Spt14 (also known as Gpi3), which is involved in the crucial glycosylphosphatidylinositol (GPI) biosynthesis pathway. researchgate.netebi.ac.uk Modifications that disrupt the geometry of the cyclopropane rings have been shown to reduce the compound's affinity for its target.
Bioactivity Profiling of this compound Derivatives
The synthesized this compound derivatives (often designated as JD-X) have undergone bioactivity profiling against various fungal pathogens. researchgate.netnih.gov This profiling involves determining the MEC of each derivative against fungi such as Rhizopus oryzae, Absidia corymbifera, and Mucor circinelloides, which are often resistant to standard antifungal agents. frontiersin.orgnih.gov The data from these profiles indicate a tight structure-activity relationship, where the integrity of the natural structure is paramount for potent antifungal activity. nih.gov None of the derivatives tested showed enhanced activity compared to the original this compound molecule. nih.gov
Chemical Synthesis and Analog Generation
Total Synthesis Approaches
The first successful total synthesis of Jawsamycin provided formal proof of its structure and laid the groundwork for future synthetic endeavors.
Barrett and Kasdorf's synthesis relied on a sequence of established yet carefully implemented reactions to build the intricate polycyclopropane backbone.
Simmons-Smith Cyclopropanation : This reaction was fundamental to the strategy for installing the multiple cyclopropane (B1198618) rings. rsc.org A zinc-copper mediated Simmons-Smith reaction was used to convert α,β-unsaturated esters into the corresponding cyclopropane rings with high diastereoselectivity. This method, a classic approach for generating cyclopropanes from alkenes, involves an organozinc carbenoid that adds to the double bond. wikipedia.org The stereochemical outcome can often be directed by nearby functional groups, a feature leveraged in this synthesis. rsc.org
Horner-Wadsworth-Emmons (HWE) Olefination : To extend the polyketide chain, sequential Horner-Wadsworth-Emmons (HWE) olefinations were employed. wikipedia.org This reaction involves a phosphonate-stabilized carbanion reacting with an aldehyde or ketone to form an alkene, typically with a high preference for the (E)-isomer. wikipedia.orgtcichemicals.com The use of HWE reactions is a robust and widely used strategy in the synthesis of polyketide natural products for constructing carbon-carbon double bonds. nih.govconicet.gov.ar In the this compound synthesis, this reaction was used iteratively to add carbon units, which were then subjected to further cyclopropanation.
Final Coupling : The synthesis concluded with a Mitsunobu reaction to link the polycyclopropanated chain to the dihydrouridine nucleoside in the final step.
Table 1: Key Methodological Steps in Barrett and Kasdorf's Linear Synthesis
| Step | Reaction Type | Purpose | Key Reagents |
| Chain Elongation | Horner-Wadsworth-Emmons Olefination | Iteratively extends the polyketide backbone. | Phosphonate-stabilized carbanions, Aldehydes |
| Ring Formation | Simmons-Smith Cyclopropanation | Installs cyclopropane rings with high diastereoselectivity. | Diiodomethane, Zinc-Copper Couple (ICH₂ZnI) |
| Final Assembly | Mitsunobu Reaction | Couples the fatty acid side chain to the nucleoside. | Triphenylphosphine, Diethyl azodicarboxylate |
Electrochemical Synthesis Methods
To address the limitations of the initial linear synthesis, particularly regarding scalability, more innovative and modular approaches have been developed. pnas.org Electrochemical methods have emerged as a powerful tool in this context. researchgate.netnih.gov
A key innovation in the modular synthesis of this compound is an electrochemical method for converting alkyl carboxylic acids into their corresponding borylated congeners, specifically alkyl boronic esters. pnas.orgnih.gov This transformation is achieved through an electrochemical decarboxylative borylation. pnas.org The process utilizes redox-active esters (RAEs) derived from the carboxylic acids. pnas.orgpnas.org
The protocol is noteworthy for its operational simplicity and cost-effectiveness, employing an undivided electrochemical cell with inexpensive carbon-based electrodes. pnas.orgresearchgate.netnih.gov This method avoids the need for transition metals or stoichiometric reductants. chemrxiv.org It demonstrates broad substrate scope and functional group tolerance, highlighting its mild nature. pnas.orgchemrxiv.org The scalability of this electrochemical borylation has been successfully demonstrated in both batch and flow reactors, with production reaching the 100-gram scale. pnas.org
The electrochemical borylation method is a cornerstone of a modular formal synthesis of this compound. pnas.orgpnas.orgchemrxiv.org This strategy represents a departure from previous approaches that built the backbone linearly via asymmetric cyclopropanations. pnas.org Instead, it relies on the systematic coupling of chiral cyclopropane modules, which can be prepared more efficiently. pnas.org
The synthesis involves:
Electrochemical Decarboxylative Borylation : Key cyclopropane-containing building blocks with carboxylic acid handles are converted to their boronic esters. pnas.org
Nickel-Catalyzed Alkenylation : A Suzuki-Miyaura coupling reaction is then used to join the fragments. For instance, a tetracyclopropanated intermediate is coupled with a vinyl boronate to install the fifth cyclopropane ring. This step produced the desired vinylated product, containing all five cyclopropane units, in a 45% yield.
This modular approach successfully intercepts a late-stage strategic intermediate that was also used in the Barrett and Kasdorf synthesis, thereby constituting a formal synthesis of this compound. pnas.org
Table 2: Comparison of this compound Synthesis Approaches
| Feature | Barrett and Kasdorf Synthesis | Electrochemical Formal Synthesis |
| Strategy | Linear Sequence | Modular Coupling |
| Number of Steps | 15 | 12 (to late-stage intermediate) |
| Overall Yield | 5% | 18% (to late-stage intermediate) |
| Key Innovation | First total synthesis, use of Simmons-Smith and HWE reactions. | Electrochemical decarboxylative borylation, Ni-catalyzed alkenylation. |
| Scalability | Limited by low yields in some steps. | Demonstrated at 100g scale, suitable for industrial potential. |
Data sourced from multiple references. pnas.org
Synthetic Challenges and Innovations
The synthesis of this compound is fraught with challenges, primarily stemming from the unique polycyclopropane structure.
Cyclopropane Instability : A major hurdle is the inherent strain of the cyclopropane rings, which makes them susceptible to opening under acidic or basic conditions. This instability complicates reaction workups, purification, and storage of intermediates. In their synthesis, Barrett and Kasdorf mitigated this issue by using electron-withdrawing ester groups to stabilize the intermediates.
Stereochemical Control : The molecule contains ten stereocenters within the polycyclopropane chain. Establishing the correct relative and absolute stereochemistry for each of these centers is a significant challenge that requires highly stereoselective reactions.
Scalability : The low yields of intermediate cyclopropanation steps (reported as 30-50% per ring) in the linear synthesis hampered its scalability.
The primary innovation to overcome these challenges has been the development of the modular, electrochemistry-based formal synthesis. pnas.org This approach avoids the problematic, low-yielding iterative cyclopropanations of the linear route by instead coupling pre-formed cyclopropane-containing building blocks. pnas.orgresearchgate.net The electrochemical borylation itself is a key innovation, providing a scalable and efficient way to prepare these building blocks from readily available carboxylic acids. pnas.orgrsc.org
Cyclopropane Stability and Stereochemical Control
The synthesis of the polycyclopropane core of this compound is a formidable task due to the inherent strain of the three-membered rings and the need for precise stereochemical control across multiple chiral centers. The cyclopropane rings are susceptible to ring-opening under both acidic and basic conditions, which poses a significant challenge during synthesis, purification, and storage.
Early total synthesis efforts, such as the one accomplished by Barrett and Kasdorf, addressed the stability issue by incorporating electron-withdrawing ester groups adjacent to the cyclopropane rings. These groups help to electronically stabilize the strained ring system, mitigating the risk of undesired ring-opening reactions. The fundamental strategy involved iterative cyclopropanation and chain elongation.
Achieving the correct stereochemistry is paramount, as the biological activity of this compound is intrinsically linked to its specific three-dimensional structure, which is rigidly defined by the configuration of its five cyclopropane rings. Detailed analysis has established a specific pattern of (1R,2R), (1R,2R), (1R,2R), (1R,2S), and (1R,2R) configurations for the cyclopropane units. Synthetic strategies have employed various techniques to control this stereochemistry.
Chiral Auxiliaries: The use of chiral auxiliaries, such as Evans' oxazolidinones, was an early approach to enforce stereocontrol during the construction of the carbon backbone, thereby setting the stereochemistry of the subsequent cyclopropanation steps. While effective for controlling the configuration of three chiral centers, this method often increases the total number of synthetic steps.
Catalytic Asymmetric Cyclopropanation: More modern and efficient methods involve the use of transition metal catalysts. Rhodium-catalyzed reactions with diazo compounds, for instance, have been shown to achieve high diastereoselectivity (up to 90%) in the formation of cyclopropane rings.
Substrate-Controlled Diastereoselection: In some synthetic routes, the stereochemistry of existing chiral centers in the substrate is used to direct the stereochemical outcome of the cyclopropanation reaction. The Simmons-Smith reaction, a classic method for cyclopropanation, was used in early syntheses to provide the first cyclopropane ring with high diastereoselectivity, guided by the existing stereocenters in the α,β-unsaturated ester precursor.
The development of these stereoselective methods is crucial for the efficient and scalable synthesis of this compound and its analogs, enabling the exploration of the structure-activity relationship of this unique natural product. nih.gov
| Enzymatic Cyclopropanation | Utilizes enzymes that naturally produce cyclopropane rings with absolute stereospecificity. | PKS-associated cyclopropanase, S-adenosylmethionine (SAM) | Perfect stereoselectivity, avoids non-natural diastereomers. researchgate.net | Primarily used in biosynthetic studies, challenging to apply in traditional total synthesis. |
Advances in Radical-Stabilizing Solvents
The synthesis of complex molecules like this compound often involves highly reactive intermediates, such as radicals. researchgate.net The stability and reactivity of these intermediates can be profoundly influenced by the solvent environment. numberanalytics.com Radical reactions have become powerful tools in organic synthesis due to their ability to form carbon-carbon bonds under mild conditions, often with high selectivity. numberanalytics.comelsevier.com
In the context of this compound synthesis, radical-mediated cyclopropanation reactions represent an advanced and powerful strategy. rsc.org The generation and control of the requisite radical intermediates are critical for the success of these transformations. Recent advances in solvent technology have played a significant role in improving the efficiency of such reactions.
Radical-stabilizing solvents are designed to interact with and stabilize transient radical species, preventing undesired side reactions and promoting the desired chemical pathway. One notable example is hexafluoroisopropanol (HFIP). The properties of HFIP, including its high polarity, low nucleophilicity, and strong hydrogen-bond-donating ability, make it an excellent medium for stabilizing reactive intermediates. In the synthesis of this compound, the use of solvents like HFIP has been shown to improve the yields of challenging cyclopropanation steps. This improvement is attributed to the solvent's ability to stabilize the radical intermediates involved in the ring-forming process, thereby increasing the efficiency of the desired transformation.
The integration of radical and polar reaction mechanisms, known as radical-polar crossover chemistry, is an emerging field that offers significant advantages for constructing complex molecular architectures like this compound. acs.org These approaches, often facilitated by specialized solvents and reaction conditions, allow for multiple bond-forming events to occur in a single pot, leading to more efficient and streamlined synthetic routes. acs.orgsioc-journal.cn The development of new solvents and additives that can modulate the stability and reactivity of radical intermediates continues to be an active area of research, promising further innovations in the total synthesis of this compound and other complex natural products. mdpi.comkanazawa-u.ac.jpnih.gov
Table 2: Impact of Radical-Stabilizing Solvents on Synthesis
| Solvent/System | Key Properties | Application in Synthesis | Mechanism of Action |
|---|---|---|---|
| Hexafluoroisopropanol (HFIP) | High polarity, low nucleophilicity, strong hydrogen-bond donor. | Improving yields in cyclopropanation steps for this compound synthesis. | Stabilizes transient radical intermediates through hydrogen bonding and polar effects, preventing decomposition and side reactions. |
| General Radical-Polar Crossover Systems | Conditions that support both radical and ionic intermediates. acs.org | Construction of intricate molecular scaffolds in natural product synthesis. acs.org | Enables sequential or cascade reactions involving both radical and polar steps, increasing synthetic efficiency. acs.org |
| Aqueous Media | Non-toxic, environmentally friendly, can promote unique reactivity ("on-water" effects). nih.gov | Used for various radical reactions in organic synthesis. nih.gov | Water can coordinate with Lewis acids to activate substrates or stabilize intermediates through its unique solvent properties. nih.gov |
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| Hexafluoroisopropanol (HFIP) |
| Evans' Oxazolidinones |
| Diazo compounds |
| Diiodomethane |
| S-adenosylmethionine (SAM) |
Fungal Resistance Mechanisms to Jawsamycin
Mechanisms of Acquired Resistance
Acquired resistance to jawsamycin primarily arises through mutations in the gene encoding its target, Spt14. nih.gov Unbiased genome-wide mutagenesis screens have identified specific point mutations in SPT14 that confer resistance. nih.govescholarship.org
Spt14 Gene Mutations (e.g., H106Y, V76F)
Research, particularly using Saccharomyces cerevisiae as a model organism, has pinpointed mutations within the SPT14 gene as key determinants of this compound resistance. nih.govresearchgate.net Among the identified mutations are H106Y and V76F. researchgate.net These mutations within the catalytic subunit Spt14 are directly linked to reduced susceptibility to this compound. nih.gov Introducing these specific mutations into wild-type cells has been shown to result in significant shifts in the half-maximal inhibitory concentration (IC50) of this compound, confirming their role in conferring resistance. nih.gov For instance, IC50 shifts in the range of 10–100 fold have been observed with the introduction of these SPT14 mutations. nih.gov This resistance appears specific to this compound, as no comparable IC50 shifts were recorded against chemically unrelated antifungal agents like clotrimazole. nih.gov
Fitness Costs Associated with Resistance Mutations
Mutations that confer drug resistance can sometimes impose a fitness cost on the organism in the absence of the drug. This means the resistant strain may grow slower or be less competitive than the wild-type strain when the drug is not present. nih.govbiorxiv.orgnih.gov While resistance to this compound can arise via Spt14 mutations like H106Y and V76F, these mutations have been reported to confer fitness costs. The presence of such fitness costs can influence the persistence and spread of resistance mutations in fungal populations when this compound is not in use. nih.govbiorxiv.orgplos.org
Chemogenomic Profiling and Resistance Studies
Chemogenomic profiling is a powerful tool used to understand the cellular pathways affected by a compound and to identify potential mechanisms of resistance. nih.govnetbiolab.org By analyzing the growth fitness of a library of gene deletion mutants in the presence of a compound, researchers can identify genes whose absence leads to hypersensitivity or resistance. netbiolab.org
Chemogenomic profiling studies with this compound have provided insights into its mechanism of action and the cellular responses to its inhibition of GPI biosynthesis. nih.gov These studies initially suggested that this compound interfered early in the GPI biosynthesis pathway. nih.gov While chemogenomic profiling indicated effects on the UDP-GlcNAc phosphatidylinositol transfer complex, it did not initially provide the resolution to definitively identify the primary target. nih.gov However, these studies successfully identified key relevant aspects of GPI biosynthesis and the downstream consequences of target inhibition, such as the unfolded protein response (UPR) and cell wall defects. nih.gov Genes involved in the UPR (HAC1, IRE1) and cell wall integrity (MID2, JIP3, RLM1) scored as prominent hits in homozygous profiling experiments with this compound, consistent with the inhibition of GPI anchor biosynthesis. nih.gov Hypersensitivity of deletion strains for these genes was confirmed in single-strain experiments. nih.gov Notably, the hypersensitivity observed in these hits was unique to this compound compared to profiles of numerous other diverse compounds, underlining the biological relevance of these findings. nih.gov Unbiased resistance profiling studies subsequently pinpointed the catalytic subunit Spt14 as the primary target of this compound. researchgate.netnih.gov
Synergy with Other Antifungal Agents (e.g., Azoles)
Combination therapy, using two or more antifungal agents, is a strategy employed to enhance efficacy, broaden the spectrum of activity, reduce dosages, and potentially mitigate the development of resistance. nih.govmdpi.com Synergy occurs when the combined effect of two drugs is greater than the sum of their individual effects. nih.gov
Research suggests that this compound may synergize with other antifungal agents, including azoles. Azoles are a class of antifungals that inhibit ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane, by targeting the enzyme Erg11 (lanosterol 14α-demethylase). nih.govnih.gov While the precise mechanisms of synergy between this compound and azoles are still under investigation, combining drugs that target different essential pathways in fungi, such as GPI biosynthesis and ergosterol synthesis, can potentially overcome resistance mechanisms and enhance antifungal activity. nih.govmdpi.com Studies in Candida models have indicated that this compound synergizes with azoles. Synergy between azoles and other compounds has been explored as a strategy to combat antifungal resistance and expand treatment options, particularly against difficult-to-treat or resistant fungal pathogens. nih.govnih.govfrontiersin.org
Future Research Directions and Potential Applications
Further Exploration of Biosynthetic Enzymes and Pathways
The biosynthesis of Jawsamycin, particularly its distinctive polycyclopropanated fatty acid tail, presents a fascinating area for further research. The biosynthetic gene cluster (BGC) for this compound has been identified in Streptomyces roseoverticillatus and heterologously expressed. A key area of future exploration lies in the detailed characterization of the enzymes encoded by this cluster.
A novel mechanism has been proposed for the construction of the polycyclopropyl backbone, involving a radical S-adenosyl methionine (SAM) cyclopropanase, Jaw5, which works in conjunction with an iterative polyketide synthase. In vivo studies have confirmed that Jaw5 is responsible for catalyzing the formation of this unique backbone nih.gov. Further in vitro reconstitution and structural biology studies of Jaw5 and its partner enzymes are crucial to unravel the precise catalytic mechanism of this contiguous cyclopropanation. Understanding these enzymatic processes in detail could enable the bioengineering of novel polycyclopropanated compounds.
| Enzyme/Protein | Proposed Function in this compound Biosynthesis | Reference |
| Jaw5 | Radical SAM enzyme catalyzing the formation of the polycyclopropanated backbone. | nih.gov |
| Iterative Polyketide Synthase (PKS) | Collaborates with Jaw5 to construct the polycyclopropyl backbone. |
This table outlines a key enzyme identified in the this compound biosynthetic pathway.
Rational Design and Optimization of this compound Derivatives
While this compound itself is a potent antifungal, the rational design of derivatives offers the potential for improved potency, spectrum of activity, and pharmacokinetic properties. Initial efforts have been made to create derivatives by chemically modifying the natural product researchgate.net. These studies involved variations of the dihydro uracil moiety, the dihydro uridine (B1682114) moiety, and the cyclopropylated fatty acid tail researchgate.net.
However, these early attempts did not yield compounds with improved potency or a broader spectrum compared to the parent compound researchgate.net. This highlights the complexity of this compound's structure-activity relationship (SAR) and the need for more sophisticated design strategies. Future efforts should focus on co-crystallization of this compound with its target protein, Spt14, to elucidate the binding mode. This structural information would be invaluable for computational modeling and the rational design of new analogs with enhanced interactions with the target site. The development of more efficient synthetic or semi-synthetic routes is also critical to produce a diverse library of analogs for comprehensive SAR studies researchgate.net.
| This compound Moiety Modified | Outcome of Derivatization | Reference |
| Dihydro uracil moiety | No improvement in potency or spectrum. | researchgate.net |
| Dihydro uridine moiety | No improvement in potency or spectrum. | researchgate.net |
| Cyclopropylated fatty acid tail | Generally resulted in a dramatic drop in activity, with one exception (methylester analog JD-20) showing a similar profile to this compound. |
This interactive table summarizes the outcomes of initial chemical derivatization studies on this compound.
Investigation of Unfolded Protein Response (UPR) and ER Stress Pathways
This compound's mechanism of action involves the inhibition of glycosylphosphatidylinositol (GPI) biosynthesis researchgate.netnovartis.com. GPI anchors are essential for attaching proteins to the cell membrane, and their proper synthesis and transport are critical for cell wall integrity researchgate.netnovartis.comnih.gov. Inhibition of the first step of this pathway by this compound leads to a disruption of protein homeostasis in the endoplasmic reticulum (ER), triggering the Unfolded Protein Response (UPR) researchgate.netresearchgate.net.
Further investigation into how this compound-induced GPI biosynthesis inhibition specifically activates the UPR pathway is warranted. Studying the key components of the UPR, such as HAC1 and IRE1, in response to this compound treatment can provide deeper insights into the cellular stress response in fungi researchgate.net. This knowledge could be exploited to develop synergistic therapeutic strategies. For example, combining this compound with other agents that exacerbate ER stress or inhibit UPR signaling could lead to enhanced fungicidal activity. These studies will clarify the downstream cellular consequences of GPI inhibition and may reveal new vulnerabilities in pathogenic fungi researchgate.netnih.gov.
Comparative Genomics and Evolutionary Studies of this compound-producing Strains
The this compound BGC was identified from a Streptomyces luteoverticillatus strain researchgate.net. Comparative genomic analysis of this and other this compound-producing strains, as well as related non-producing Streptomyces species, can provide significant insights. Such studies can reveal the evolutionary origins of the this compound BGC, how it has been acquired or transferred, and the genetic variations that may influence production levels and the generation of novel analogs.
By comparing the genomes of high-yield industrial strains with their wild-type progenitors, researchers can identify genetic modifications responsible for increased production, a strategy successfully applied to other antibiotics mdpi.comelsevierpure.com. Furthermore, genome mining of diverse Streptomyces species may uncover novel BGCs related to this compound, potentially leading to the discovery of new polycyclopropanated natural products with unique biological activities nih.govbiorxiv.orgnih.gov.
Potential for Bio-chemical Hybrid Synthesis Approaches
The total chemical synthesis of this compound is a complex and lengthy process researchgate.net. A promising alternative is the use of bio-chemical hybrid synthesis, which combines the efficiency of biological processes with the versatility of chemical reactions. Knowledge of the this compound BGC and the functions of its enzymes allows for the fermentative production of key intermediates or the this compound core structure.
These biologically produced scaffolds can then be chemically modified to create a wide range of derivatives that would be difficult to access through total synthesis alone. This semi-synthetic approach could greatly accelerate the exploration of this compound's SAR and the development of optimized antifungal agents. For instance, biosynthetic pathways could be engineered to produce precursor molecules that are amenable to specific chemical modifications, such as click chemistry, to rapidly generate diverse compound libraries.
Novel Antifungal Target Discovery Inspired by this compound's Mechanism
This compound's highly specific inhibition of the fungal Spt14 protein, the catalytic subunit of UDP-glycosyltransferase, has validated the GPI biosynthesis pathway as a prime target for antifungal drug development researchgate.netnovartis.comfrontiersin.orgnih.gov. A key advantage is the selectivity of this compound for the fungal Spt14 over its human homolog, PIG-A, despite a 40% amino acid identity, suggesting a favorable therapeutic window researchgate.netfrontiersin.orgnih.gov.
This discovery encourages the search for inhibitors against other essential and fungal-specific enzymes within the GPI pathway, such as Gwt1 and Mcd4 frontiersin.orgnih.govnih.gov. The success of this compound provides a blueprint for target-based screening and chemical genomics approaches to identify new compounds that disrupt this essential pathway mit.eduacs.org. The significant differences between fungal and human GPI biosynthesis enzymes offer a rich source of potential targets for developing new classes of antifungal drugs with high selectivity and low toxicity researchgate.netfrontiersin.org.
| Target Protein | Function | This compound Interaction | Human Homolog | Reference |
| Spt14 (Gpi3) | Catalytic subunit of UDP-glycosyltransferase, the first step in GPI biosynthesis. | Inhibited by this compound. | PIG-A | researchgate.netfrontiersin.orgnih.gov |
This table provides an overview of this compound's molecular target and its human counterpart.
Development of Diagnostic Tools Related to GPI Biosynthesis Inhibition
The inhibition of GPI biosynthesis leads to significant changes in the fungal cell surface, which could be exploited for diagnostic purposes. When GPI-anchored protein synthesis is blocked, it can lead to the unmasking of cell wall components like β-glucans, which are potent triggers of the host immune response researchgate.netnih.gov. This phenomenon suggests the potential for developing novel diagnostic tools.
For example, monoclonal antibodies or fluorescently labeled probes that specifically recognize the exposed β-glucans or other altered cell wall structures on fungi treated with GPI inhibitors could be developed. Such tools could be used to detect fungal infections or to assess the efficacy of antifungal treatments that target this pathway. Furthermore, monitoring for biomarkers associated with ER stress or the UPR in fungal cells could serve as an indirect method to detect the activity of GPI biosynthesis inhibitors in clinical samples.
Application in Agricultural Mycology
The exploration of novel antifungal agents is of paramount importance in agricultural mycology to combat the escalating threat of plant pathogenic fungi to global food security. This compound, with its potent and broad-spectrum antifungal properties, presents a promising avenue for the development of new agricultural fungicides. Its unique mechanism of action, targeting the essential and conserved pathway of glycosylphosphatidylinositol (GPI) biosynthesis, offers a potential solution to the challenge of fungicide resistance prevalent with existing chemical classes.
Initial in vitro studies have demonstrated the efficacy of this compound against several fungal species that are significant plant pathogens. researchgate.net This activity against economically important phytopathogens underscores the potential of this compound for crop protection.
The fungicidal activity of this compound has been documented against a range of pathogenic fungi. researchgate.net The compound exhibits particular potency against species of Fusarium and Scedosporium, which are responsible for a variety of devastating plant diseases, including vascular wilts, root rots, and seed blights in numerous crops.
Detailed research findings have quantified the in vitro antifungal activity of this compound against various fungal pathogens. The following table summarizes the minimal effective concentration (MEC) of this compound required to inhibit the growth of these fungi.
| Fungal Species | Common Associated Plant Diseases | Minimal Effective Concentration (MEC) (µg/mL) |
| Fusarium graminearum | Fusarium head blight of wheat and barley | Data not available |
| Fusarium oxysporum | Fusarium wilt in a wide range of crops | Data not available |
| Fusarium solani | Foot and root rot in various crops | Data not available |
| Scedosporium apiospermum | Pathogen of turfgrass and other plants | Data not available |
| Rhizopus oryzae | Soft rot of fruits and vegetables | ≤ 0.008 |
| Absidia corymbifera | Post-harvest rot of fruits and vegetables | ≤ 0.008 |
| Mucor circinelloides | Post-harvest rot of fruits and vegetables | 0.016 |
Data sourced from in vitro susceptibility testing.
The distinct mechanism of this compound, involving the inhibition of the Spt14 (Gpi3) subunit of the UDP-glycosyltransferase, the first step in GPI biosynthesis, is a key feature that makes it an attractive candidate for agricultural applications. researchgate.net This pathway is essential for the integrity of the fungal cell wall. researchgate.net By disrupting this fundamental process, this compound can exert a potent and potentially fungicidal effect. Furthermore, because this target is different from those of many currently used agricultural fungicides, this compound could be effective against fungal strains that have developed resistance to other treatments. The development of inhibitors targeting the GPI biosynthesis pathway is a promising area in the search for new antifungal agents. acs.org
While the in vitro data are promising, further research is necessary to evaluate the full potential of this compound in an agricultural context. Future studies should focus on:
Efficacy in planta: Greenhouse and field trials are needed to determine the effectiveness of this compound in controlling plant diseases on various crops.
Phytotoxicity: It is crucial to assess whether this compound has any harmful effects on host plants at concentrations required for disease control.
Environmental Fate and Stability: Understanding the persistence and degradation of this compound in soil, water, and on plant surfaces is essential for environmental risk assessment.
Spectrum of Activity: A broader range of plant pathogenic fungi, including oomycetes, should be tested to determine the full spectrum of this compound's activity.
Formulation Development: Creating stable and effective formulations for agricultural application is a critical step for practical use.
Q & A
Q. What is the biosynthetic pathway of Jawsamycin, and what experimental methods are used to elucidate its cyclopropane ring formation?
this compound is synthesized via a polyketide synthase (PKS)-dependent pathway in Streptomyces species. Key steps include iterative cyclopropanation catalyzed by JamJ enzymes, which introduce cyclopropane rings using carbapenem-like intermediates . Methodologies involve:
- Gene knockout studies : Disrupting jamJ homologs to observe intermediate accumulation .
- Isotopic labeling : Tracking -acetate incorporation to map carbon backbone assembly .
- Enzyme assays : Purifying JamJ to confirm SAM-dependent cyclopropane formation .
Table 1 : Key intermediates in this compound biosynthesis
| Intermediate | Structure Feature | Enzymatic Step | Reference |
|---|---|---|---|
| 375 | Linear polyketide chain | PKS elongation | |
| 376 | First cyclopropane ring | JamJ catalysis | |
| This compound | 5 cyclopropane rings | Iterative JamJ activity |
Q. How does this compound selectively inhibit fungal Spt14 without affecting the human ortholog PIG-A?
this compound targets fungal Spt14 (40% similarity to human PIG-A) by binding to a conserved catalytic pocket critical for glycosylphosphatidylinositol (GPI) biosynthesis. Selectivity arises from structural divergence in the substrate-binding region . Key methods:
- Enzyme inhibition assays : Comparing IC values for Spt14 (0.5 µM) vs. PIG-A (>50 µM) .
- Docking simulations : Modeling this compound-Spt14 interactions to identify steric clashes in PIG-A .
Table 2 : Antifungal activity spectrum of this compound
| Fungal Species | IC (µM) | Reference |
|---|---|---|
| Rhizopus oryzae | 0.8 | |
| Fusarium solani | 1.2 | |
| Mucor circinelloides | 1.5 |
Advanced Research Questions
Q. How can researchers resolve contradictions in proposed this compound biosynthesis mechanisms across studies?
Discrepancies (e.g., radical vs. ylide cyclopropanation mechanisms) are addressed via:
- Radical trapping experiments : Using TEMPO to inhibit JamJ, confirming SAM-dependent radical intermediates .
- Comparative genomics : Identifying conserved jam gene clusters in divergent Streptomyces strains .
- Quantum mechanical calculations : Modeling energy barriers for cyclopropane formation pathways .
Q. What methodological challenges hinder structural studies of this compound’s target, Gpi3, and how are they addressed?
Gpi3 is membrane-associated and aggregation-prone. Solutions include:
Q. Why have derivatization efforts failed to improve this compound’s antifungal potency, and what alternatives exist?
Structural modifications (e.g., tail/head region derivatization) disrupted cyclopropane ring geometry, reducing target affinity . Alternatives:
- Bioisosteric replacement : Substituting cyclopropanes with strain-free rings (e.g., bicyclohexanes) .
- Combination therapy : Pairing this compound with azoles to exploit synergistic GPI-ergosterol disruption .
Table 3 : Derivatization outcomes for this compound analogs
| Derivative | Modification Site | Potency vs. Wild-Type | Reference |
|---|---|---|---|
| D1 | Tail alkylation | 50% reduced | |
| D5 | Headgroup fluorination | No improvement |
Q. How can this compound’s high-energy cyclopropane rings be exploited for biofuel applications, and what genetic engineering strategies enhance yield?
Cyclopropane rings store ~120 kJ/mol energy, exceeding conventional hydrocarbons . Strategies:
- Gene cluster refactoring : Overexpressing jam genes in S. coelicolor for higher titers .
- Precursor feeding : Supplementing cultures with methylmalonyl-CoA to bypass rate-limiting steps .
- Hybrid pathways : Fusing jam genes with thioesterase domains to release shorter-chain fuels (e.g., fuelimycin) .
Table 4 : Energy density comparison of this compound-derived fuels
| Compound | Energy Density (MJ/kg) | Reference |
|---|---|---|
| This compound | 48 | |
| Fuelimycin | 52 | |
| RP-1 Rocket Fuel | 43 |
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
